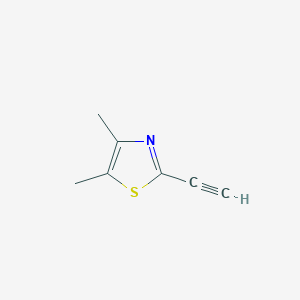

2-Ethynyl-4,5-dimethylthiazole

Description

Significance of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole scaffold is a fundamental component in a vast number of pharmacologically important molecules. bohrium.comresearchgate.net Its presence is noted in approved drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications. fabad.org.tranalis.com.myarabjchem.org The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, contributes to the stability of these molecules. fabad.org.tr Furthermore, the nitrogen and sulfur heteroatoms provide sites for hydrogen bonding and coordination to biological targets, which is crucial for their medicinal effects. analis.com.my In materials science, thiazole-containing polymers and dyes exhibit interesting optical and electronic properties.

The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties. This modularity is a key reason for its prevalence in drug design and the development of functional materials. bohrium.combohrium.com

Overview of Ethynyl (B1212043) Group Functionality in Organic Synthesis

The ethynyl group (–C≡CH) is a highly versatile and reactive functional group in organic synthesis. wikipedia.org Its linear geometry and the high s-character of the sp-hybridized carbon atoms impart unique reactivity. The carbon-carbon triple bond can participate in a wide range of chemical transformations, including addition reactions, cycloadditions, and coupling reactions. acs.org

One of the most significant applications of the ethynyl group is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. researchgate.net This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. The terminal alkyne proton is also acidic, allowing for the formation of metal acetylides, which are powerful nucleophiles for the construction of carbon-carbon bonds. acs.org

Historical Context and Evolution of Research on 2-Ethynyl-4,5-dimethylthiazole and Related Structures

The systematic study of thiazole chemistry dates back to the late 19th century. numberanalytics.comimp.kiev.ua The discovery and development of the Hantzsch thiazole synthesis in 1887 provided a versatile method for the construction of the thiazole ring and opened the door to the exploration of its derivatives. ijper.orgencyclopedia.pub Early research focused on the synthesis and characterization of simple thiazoles. The discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazole ring, in the early 20th century highlighted the biological significance of this heterocycle and spurred further investigation into its derivatives. nih.gov

While extensive research has been conducted on a vast array of thiazole derivatives, specific studies on This compound are not widely reported in the current scientific literature. Its existence is noted in chemical databases, but detailed investigations into its synthesis, reactivity, and potential applications appear limited. uni.luaksci.com Research on structurally related compounds, such as 2-ethyl-4,5-dimethylthiazole (B1583592) and other substituted ethynylthiazoles, provides a basis for understanding the potential chemical behavior and significance of this specific molecule. chemimpex.comresearchgate.net The evolution of synthetic methodologies, particularly the development of efficient ways to introduce the ethynyl group, has made compounds like this compound more accessible for potential future research. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H7NS |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

2-ethynyl-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C7H7NS/c1-4-7-8-5(2)6(3)9-7/h1H,2-3H3 |

InChI Key |

WEPSKGPNYYRUAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C#C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 4,5 Dimethylthiazole and Its Precursors

Direct Synthesis Approaches to the Thiazole (B1198619) Ring System

The initial critical step is the construction of the 4,5-dimethylthiazole (B1345194) scaffold. This can be accomplished through various synthetic strategies, ranging from well-established, century-old reactions to more contemporary, efficient methods.

Classical Heterocycle Formation Strategies

The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis. orgsyn.orgresearchgate.net This method involves the condensation and cyclization of an α-haloketone with a thioamide. researchgate.netlibretexts.org For the preparation of the 4,5-dimethylthiazole core, this would typically involve the reaction of 3-halo-2-butanone (for example, 3-bromo-2-butanone) with a thioamide such as thioacetamide (B46855).

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. A detailed procedure for a related compound, 2,4-dimethylthiazole, involves reacting chloroacetone (B47974) with thioacetamide, which can be formed in situ from acetamide (B32628) and phosphorus pentasulfide. rsc.org This classical approach, while robust, can sometimes be limited by the availability of starting materials and may require harsh reaction conditions. orgsyn.org

Another classical approach is the reaction of 3-thiocyano-2-butanone with various reagents to form 2-substituted-4,5-dimethylthiazoles.

Modern Synthetic Routes to 4,5-Dimethylthiazole Core

Modern synthetic chemistry has sought to improve upon classical methods by developing more efficient, versatile, and environmentally benign procedures. These often include multi-component reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. orgsyn.orglibretexts.org

One modern approach involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl dithiocarboxylates, which provides a rapid and efficient route to 4,5-disubstituted thiazoles. wikipedia.org While not a direct synthesis of the dimethyl variant, this methodology highlights the modern trend towards convergent and efficient synthetic designs for substituted thiazoles.

Introduction of the Ethynyl (B1212043) Moiety

Once the 4,5-dimethylthiazole core is synthesized, the next stage is the introduction of the ethynyl group at the 2-position. This is typically achieved via a two-step sequence: halogenation of the C2 position followed by a palladium-catalyzed cross-coupling reaction. The C2 position of the thiazole ring is the most acidic and thus most susceptible to electrophilic substitution and halogenation. The precursor for ethynylation is therefore a 2-halo-4,5-dimethylthiazole, such as 2-bromo- or 2-iodo-4,5-dimethylthiazole.

Transition Metal-Catalyzed Coupling Reactions for Ethynylation

The formation of the carbon-carbon bond between the thiazole ring and the ethynyl group is most effectively accomplished using palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and predictable reactivity.

The Sonogashira coupling is the premier method for the reaction of terminal alkynes with aryl or vinyl halides. wikipedia.orggelest.com The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a mild amine base, such as triethylamine (B128534) or diisopropylamine. gelest.com

The synthesis of 2-ethynyl-4,5-dimethylthiazole would involve the coupling of a 2-halo-4,5-dimethylthiazole with a suitable alkyne. A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne (Glaser coupling). gelest.com The resulting 2-(trimethylsilylethynyl)-4,5-dimethylthiazole can then be deprotected under mild basic or fluoride-mediated conditions to yield the final product. researchgate.netresearchgate.net The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. gelest.com

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the halo-thiazole to the Pd(0) catalyst. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final ethynylated thiazole and regenerates the Pd(0) catalyst. wikipedia.org

| Heteroaryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromothiazole derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 92 | nih.gov |

| 2,4-Ditrifloylthiazole | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Varies | nih.gov |

| 3,5-Dihalo-1,2,4-thiadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 66-87 | rsc.orgacs.org |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Dioxane | Good | rsc.org |

While the Sonogashira coupling is the most common method, other palladium-catalyzed protocols for ethynylation exist. Copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. wikipedia.orggelest.com These systems often employ more electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without copper. libretexts.org The base used in these reactions is also crucial, with amines like piperidine (B6355638) or inorganic bases such as cesium carbonate being employed. nih.gov

Alternative Alkynylation Strategies

Beyond the classical Sonogashira coupling, which typically involves a pre-halogenated thiazole, several alternative strategies for the C-H alkynylation of azoles have been developed. These methods offer the advantage of avoiding the synthesis of halo-thiazole precursors, thus improving step-economy.

Direct C-H alkynylation provides a more straightforward route. Transition metal-catalyzed reactions, particularly with copper and palladium, are prominent in this area. mdpi.com For instance, copper-catalyzed direct alkynylation of various azoles has been achieved using 1,1-dibromo-1-alkenes under mild conditions. mdpi.com Another approach involves the use of preformed copper acetylides, which demonstrate good functional group tolerance. mdpi.com

Palladium-catalyzed systems have also been extensively studied for the direct C-H functionalization of azoles. The selectivity of these reactions (e.g., at the C2 vs. C5 position) can often be controlled by the choice of ligands and reaction conditions. mdpi.com For thiophenes, a related heterocycle, catalyst-controlled regiodivergent C-H alkynylation has been demonstrated, allowing selective access to either the C2 or C5 alkynylated product. nih.gov Such strategies could potentially be adapted for the synthesis of this compound.

A notable alternative to transition-metal catalysis is the alkynylation involving C-radicals generated through homolytic C-H cleavage. scispace.com This approach circumvents the need for metal catalysts, which can be advantageous in terms of cost and reducing metal contamination in the final product.

Table 1: Overview of Alternative Alkynylation Strategies for Heterocycles

| Method | Catalyst System | Alkyne Source | Key Features |

| Copper-Catalyzed Direct Alkynylation | Copper catalyst | 1,1-dibromo-1-alkenes | Proceeds under mild conditions. mdpi.com |

| Copper Acetylide Coupling | Preformed Copper Acetylides | Copper Acetylides | Good functional group tolerance. mdpi.com |

| Palladium-Catalyzed C-H Alkynylation | Palladium catalyst with specific ligands | Terminal Alkynes | Regioselectivity can be controlled. mdpi.comnih.gov |

| Radical Alkynylation | Metal-free (e.g., via photoredox catalysis) | Alkynylating agents | Avoids transition metal catalysts. scispace.com |

Multi-Step Synthesis Pathways Involving Sequential Transformations

Multi-step synthesis is a fundamental strategy in organic chemistry for constructing complex molecules from simpler starting materials. msu.eduvapourtec.com This approach allows for the sequential introduction and modification of functional groups to build the target molecule in a controlled manner. msu.edusavemyexams.com

A common and robust pathway to 2-ethynylthiazoles involves the Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.orgwikipedia.org This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of this compound, a plausible multi-step sequence would be:

Synthesis of the Thiazole Core: Formation of the 4,5-dimethylthiazole ring. A standard method is the Hantzsch thiazole synthesis, reacting an α-haloketone (e.g., 3-chloro-2-butanone) with a thioamide (e.g., thioformamide).

Halogenation at the 2-position: Introduction of a halogen (iodine or bromine) at the C2 position of the 4,5-dimethylthiazole ring to create a suitable precursor for cross-coupling.

Sonogashira Coupling: The resulting 2-halo-4,5-dimethylthiazole is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene. The use of a silyl (B83357) protecting group is common to prevent self-coupling of the alkyne.

Deprotection: Removal of the silyl group (e.g., with a fluoride (B91410) source like TBAF or a base like potassium carbonate) to yield the final this compound.

An example from the literature demonstrates a similar pathway where 1-chloro-4-(trimethylsilyl)but-3-yn-2-one (B108500) is reacted with thioacetamide to form 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. researchgate.net This key intermediate then undergoes a modified Sonogashira coupling with (hetero)aryl halides. researchgate.net This highlights the modularity of using silyl-protected ethynylthiazoles in multi-step sequences.

Table 2: Illustrative Multi-Step Pathway for this compound via Sonogashira Coupling

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Hantzsch Thiazole Synthesis | 3-Bromo-2-butanone (B1330396), Thioacetamide | 2,4,5-Trimethylthiazole |

| 2 | Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | 2-Bromo-4,5-dimethylthiazole (B1278221) |

| 3 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | 2-((Trimethylsilyl)ethynyl)-4,5-dimethylthiazole |

| 4 | Deprotection | K₂CO₃ in MeOH or TBAF in THF | This compound |

Green Chemistry Principles in the Synthesis of Ethynylthiazoles

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to create more environmentally benign and efficient protocols. bohrium.comresearchgate.netbepls.com

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Use of Green Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with safer alternatives such as water, ethanol, or bio-derived solvents like dimethylisosorbide (DMI) is a primary focus. mdpi.combepls.com Water has been successfully used as a solvent for the synthesis of 2-(alkylsulfanyl)thiazoles and in copper-free Sonogashira couplings. bepls.com

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. researchgate.netbepls.com Microwave-assisted methods have been reported for the rapid synthesis of various thiazole derivatives. bepls.com

Catalyst Innovation: The development of highly efficient and recyclable catalysts is crucial. This includes using heterogeneous catalysts, such as zeolites or metal nanoparticles, which can be easily separated from the reaction mixture and reused. bohrium.commdpi.com For instance, zeolite H-beta has been used to facilitate the synthesis of a 4-ethynylthiazole (B40468) precursor. researchgate.net Furthermore, reducing the loading of palladium catalysts in Sonogashira couplings to parts-per-million (ppm) levels represents a significant green advancement. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. msu.edu Direct C-H activation/alkynylation reactions are inherently more atom-economical than pathways requiring pre-halogenation and subsequent coupling. nih.gov

Table 3: Application of Green Chemistry Principles to Thiazole Synthesis

| Green Principle | Application in Thiazole Synthesis | Example |

| Safer Solvents | Use of water, ethanol, or deep eutectic solvents instead of hazardous organic solvents. mdpi.combepls.com | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles in water. bepls.com |

| Energy Efficiency | Application of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netmdpi.com | Microwave-assisted synthesis of hydrazinyl thiazoles. bepls.com |

| Catalysis | Use of recyclable heterogeneous catalysts or reducing the amount of precious metal catalysts. organic-chemistry.orgbohrium.com | Zeolite H-beta facilitated synthesis of an ethynylthiazole precursor. researchgate.net |

| Atom Economy | Employing direct C-H functionalization to avoid multi-step sequences with protecting groups and leaving groups. nih.gov | Direct C-H alkynylation of thiophenes to avoid pre-halogenation steps. nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Ethynyl 4,5 Dimethylthiazole

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality is the primary site of reactivity in 2-Ethynyl-4,5-dimethylthiazole, enabling its participation in numerous addition and coupling reactions. These transformations are crucial for its derivatization and incorporation into more complex molecular architectures.

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The terminal alkyne of this compound is an ideal substrate for the most prominent of these reactions: the azide-alkyne cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming a stable 1,2,3-triazole ring by reacting a terminal alkyne with an azide (B81097). This reaction is known for its exceptional reliability, specificity for the 1,4-disubstituted regioisomer, and tolerance of a wide variety of functional groups. In the context of this compound, the ethynyl group would react with an organic azide in the presence of a copper(I) catalyst to yield a 1-(4,5-dimethylthiazol-2-yl)-1,2,3-triazole derivative.

The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. A comprehensive search of the scientific literature did not yield specific studies detailing the CuAAC reaction using this compound. However, the reaction is broadly applicable to terminal alkynes. The table below outlines representative conditions under which such a reaction would typically be performed.

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Product |

|---|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O (1:1) | Room Temperature | 1 - 24 hours | 1,4-disubstituted 1,2,3-triazole |

| CuI / DIPEA | THF or CH₂Cl₂ | Room Temperature | 1 - 12 hours | 1,4-disubstituted 1,2,3-triazole |

| [Cu(PPh₃)₃Br] | Toluene or CH₂Cl₂ | Room Temperature | 0.5 - 5 hours | 1,4-disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. This reaction's driving force is the high ring strain of a cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a catalyst. As this compound is a terminal alkyne without inherent ring strain, it would not be the "strained" partner in a SPAAC reaction. Instead, it could be chemically modified to incorporate an azide group, which would then be capable of reacting with a strained alkyne like dibenzocyclooctyne (DBCO). Conversely, a derivative of a strained alkyne could be synthesized to react with an azide-functionalized thiazole (B1198619). No specific examples of this compound being used in SPAAC reactions have been documented in peer-reviewed literature.

Hydration and Hydroamination Reactions

The ethynyl group of this compound can undergo addition reactions across the carbon-carbon triple bond.

Hydration: In the presence of an acid catalyst, typically involving mercury(II) salts, water can be added across the alkyne. Following Markovnikov's rule, this reaction would produce an enol intermediate that rapidly tautomerizes to the more stable ketone. The expected product of the hydration of this compound would be 1-(4,5-dimethylthiazol-2-yl)ethan-1-one.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. It can be catalyzed by various transition metals (e.g., gold, copper, ruthenium) and typically yields enamines or imines as products, which may subsequently tautomerize or be hydrolyzed.

Specific research detailing the hydration or hydroamination of this compound is not available in the current body of scientific literature.

Cycloaddition Reactions (Excluding Azide-Alkyne)

Beyond the azide-alkyne cycloaddition, the ethynyl group can participate in other cycloaddition reactions. For example, it can function as a dienophile in a Diels-Alder reaction, particularly when reacting with an electron-rich diene, although alkynes are generally less reactive dienophiles than alkenes. The high temperature often required for such reactions can be a limitation. There are no specific documented instances of this compound participating in such cycloaddition reactions.

Polymerization and Oligomerization via Ethynyl Linkages

Terminal alkynes can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. This can be achieved through various methods, including transition-metal catalysis (e.g., using Rhodium or Palladium catalysts) or oxidative coupling reactions (Glaser coupling) to form polydiacetylenes. While the polymerization of various ethynyl-substituted aromatic and heterocyclic compounds has been explored, there is no specific literature describing the polymerization or oligomerization of this compound.

Reactions Involving the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is dictated by the electronic properties of the nitrogen and sulfur heteroatoms, as well as the influence of its substituents. wikipedia.org The lone pair of electrons on the sulfur atom participates in the aromatic system, making thiazole an electron-rich heterocycle. nih.gov However, the presence of the electronegative nitrogen atom and the electron-withdrawing 2-ethynyl group significantly modulates this reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds. wikipedia.org In the case of the thiazole ring, substitution is generally favored at the C5 position, which is the most electron-rich carbon. However, in this compound, this position is already occupied by a methyl group.

The substituents on the ring heavily influence the feasibility and regioselectivity of EAS reactions. The two methyl groups at the C4 and C5 positions are electron-donating and would typically activate the ring towards electrophilic attack. Conversely, the 2-ethynyl group is electron-withdrawing, which deactivates the ring, making EAS reactions more challenging compared to unsubstituted or alkyl-substituted thiazoles. Given that the only available position for substitution (C2) is blocked and the ring is deactivated by the ethynyl group, direct electrophilic aromatic substitution on the thiazole nucleus of this compound is generally not a favored reaction pathway. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would likely require harsh conditions and may result in low yields or decomposition. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution This table is illustrative and based on general principles of electrophilic aromatic substitution on heterocyclic compounds.

| Reaction Type | Typical Reagents | Predicted Outcome | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | No reaction or decomposition | Ring deactivation by the 2-ethynyl group; lack of an available position for substitution. |

| Bromination | Br₂ / FeBr₃ | No reaction on the ring | Ring deactivation; reaction may occur on methyl groups under different (radical) conditions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Ring deactivation and potential for catalyst coordination with the nitrogen heteroatom. |

Nucleophilic aromatic substitution (SNAr) on electron-rich heterocycles like thiazole is generally difficult and requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups to activate the ring. researchgate.netresearchgate.net For this compound, there are no inherent leaving groups on the ring.

Therefore, a derivatization strategy would first require the introduction of a leaving group, typically a halogen, at one of the ring positions. This is often accomplished during the synthesis of the thiazole core rather than as a post-synthetic modification of the parent heterocycle. For instance, if a 2-halothiazole precursor were used to generate the ethynyl group (e.g., via Sonogashira coupling), any remaining halogen at other positions could potentially be displaced by a nucleophile. The electron-withdrawing nature of the ethynyl group would facilitate such a reaction, particularly if the leaving group were located at the C2 position (though this is occupied in the target molecule).

While direct radical substitution on the C-H bonds of the thiazole nucleus is not a commonly reported pathway, radical reactions can be effectively initiated at the alkyl side chains. Research on the 4,5-dimethylthiazole (B1345194) core has shown that the methyl groups are susceptible to radical halogenation. sigmaaldrich.com This reactivity is discussed in the subsequent section on methyl group modifications.

Modifications and Functionalization of Methyl Groups

The methyl groups at the C4 and C5 positions of the thiazole ring represent key sites for functionalization. These benzylic-like positions are susceptible to radical substitution reactions. A well-documented example for the 4,5-dimethylthiazole scaffold is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN). sigmaaldrich.com This reaction allows for the selective introduction of bromine atoms onto the methyl groups, yielding bromomethyl, dibromomethyl, and even tribromomethyl derivatives. The resulting halomethylthiazoles are valuable synthetic intermediates, as the bromine atoms can be readily displaced by a variety of nucleophiles to introduce new functional groups or build more complex structures.

Table 2: Radical Bromination of the 4,5-Dimethylthiazole Core Based on the reported reactivity of 4,5-dimethylthiazole. sigmaaldrich.com

| Reagents | Initiator | Solvent | Potential Products | Synthetic Utility |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN | CCl₄ |

4-(bromomethyl)-5-methylthiazole (B3256289) derivatives

| Precursors for nucleophilic substitution (e.g., with alcohols, amines, thiols) to extend molecular structure. |

Strategies for Building Complex Molecular Architectures from this compound

The most powerful and direct strategy for elaborating the structure of this compound involves the terminal alkyne functionality. This group is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and cycloadditions.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally useful for creating direct bonds between the thiazole core and other aromatic or vinylic systems. This compound can be coupled with a wide array of aryl iodides, bromides, or triflates to generate complex diarylacetylene structures. researchgate.net This method provides a modular and efficient route to extended π-conjugated systems.

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a perfect substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings. sigmaaldrich.comorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is the cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov Reacting this compound with various organic azides (R-N₃) provides a straightforward and highly reliable method for linking the thiazole scaffold to other molecular fragments through a stable and synthetically useful triazole linker.

Table 3: Key Derivatization Strategies via the 2-Ethynyl Group

| Reaction Name | Reactant Type | Catalyst System | Product Class | Key Advantages |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halides (Ar-X) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | 2-(Arylethynyl)-4,5-dimethylthiazoles | Forms direct C(sp)-C(sp²) bonds; creates extended conjugated systems. researchgate.net |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides (R-N₃) | Cu(I) source (e.g., CuSO₄ / Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazoles | Highly efficient and regioselective; robust and wide substrate scope ("Click Chemistry"). sigmaaldrich.comnih.gov |

The inquiry focused on obtaining detailed information for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as DEPT-135, HMBC, and HMQC.

Vibrational Spectroscopy , encompassing Fourier Transform Infrared (FTIR) and Raman Spectroscopy.

While general principles of these spectroscopic methods are well-established for the characterization of organic molecules, including thiazole derivatives, the absence of published, peer-reviewed data for this specific compound prevents a scientifically accurate and detailed discussion of its unique spectral characteristics.

Future research and publication in scholarly journals may provide the necessary data to fulfill such a request. It is recommended to consult chemical research databases and scientific literature in the future for potential studies on the synthesis and characterization of this compound.

Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data, including fragmentation patterns or high-resolution mass spectrometry (HRMS) results for 2-Ethynyl-4,5-dimethylthiazole, has been reported in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

There are no available studies detailing the UV-Vis absorption spectra of this compound. Consequently, data regarding its maximum absorption wavelengths (λmax) and molar absorptivity coefficients in various solvents is not available.

No research findings concerning the photoluminescent properties of this compound have been published. Information regarding its emission spectra, quantum yields, and fluorescence lifetimes remains uncharacterized.

Chromatographic Methods for Purity and Separation

Specific HPLC methods for the analysis or purification of this compound, including details on columns, mobile phases, and retention times, are not described in the available scientific literature.

There are no published GC-MS studies for this compound. As a result, retention indices and electron ionization (EI) mass spectra for this specific compound are not available. While data exists for the related compound 2-Ethyl-4,5-dimethylthiazole (B1583592), it is not applicable to the ethynyl (B1212043) analogue.

Other Advanced Spectroscopic Methodologies for Structural Elucidation

While foundational spectroscopic techniques provide a fundamental understanding of the molecular framework of this compound, a comprehensive and unambiguous structural confirmation relies on the application of more advanced methodologies. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography are indispensable in modern chemical research for the definitive elucidation of complex molecular architectures. These methods offer deeper insights into atomic connectivity, spatial arrangements, and precise molecular weight, which are critical for verifying the synthesis of novel compounds and for their detailed characterization.

For a molecule such as this compound, these advanced techniques would provide irrefutable evidence of its structural integrity. For instance, 2D NMR experiments would map out the correlations between protons and carbons, confirming the substitution pattern on the thiazole (B1198619) ring and the placement of the ethynyl group. High-resolution mass spectrometry would yield an exact mass measurement, corroborating the elemental composition. In an ideal scenario, single-crystal X-ray crystallography would offer a three-dimensional model of the molecule, providing precise bond lengths and angles.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. By spreading the NMR information across two frequency axes, it resolves spectral overlap and reveals correlations between different nuclei. For this compound, several 2D NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would not be expected to show correlations for the methyl and ethynyl protons as they are not on adjacent carbons with protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would be expected to show correlations between the protons of the two methyl groups and their respective carbon atoms, as well as the ethynyl proton and its corresponding carbon.

The anticipated correlations from these 2D NMR experiments would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern of the thiazole ring and the position of the ethynyl group.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula.

For this compound, HRMS would be used to determine its exact molecular weight. The calculated exact mass of this compound (C₇H₇NS) would be compared to the experimentally measured value. A close match between the theoretical and experimental masses would provide strong evidence for the correct elemental composition of the synthesized molecule.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecule would be expected to fragment in a predictable manner upon ionization, and the masses of the resulting fragments could be used to further support the proposed structure.

X-ray Crystallography

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed three-dimensional model of the molecule. This model would provide an unambiguous confirmation of the connectivity of all atoms and the geometry of the molecule. While crystallographic data for the specific title compound is not currently available, studies on other substituted thiazole derivatives have successfully utilized this technique to confirm their molecular structures.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-Ethynyl-4,5-dimethylthiazole. These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its orbitals, charge distribution, and stability.

Density Functional Theory (DFT) has become a primary tool for studying thiazole (B1198619) derivatives due to its favorable balance of computational cost and accuracy. researchgate.netscispace.com DFT calculations on this compound can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov By using a functional such as B3LYP with a basis set like 6-31G(d,p), key parameters related to the molecule's reactivity can be elucidated. researchgate.netresearchgate.net

These calculations typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited.

Other calculated parameters, known as global reactivity descriptors, can be derived from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting how it will interact with other chemical species. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.22 |

| Ionization Potential (I) (eV) | 6.45 |

| Electron Affinity (A) (eV) | 1.23 |

| Electronegativity (χ) (eV) | 3.84 |

| Chemical Hardness (η) (eV) | 2.61 |

| Global Electrophilicity Index (ω) (eV) | 2.82 |

| Dipole Moment (Debye) | 2.58 |

Note: The data in this table are hypothetical and representative of typical values for similar thiazole derivatives.

Ab initio calculations, which are based on first principles without the use of empirical parameters, can also be applied to study this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide a different level of theory for comparison with DFT results. While computationally more demanding, ab initio methods can be valuable for benchmarking the accuracy of DFT functionals for this class of compounds. For smaller molecules, high-accuracy methods like Coupled Cluster (CC) can be used to obtain very precise energetic and structural data. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations model the molecule's movements and interactions with its environment, such as a solvent or a biological macromolecule like a protein. By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory that reveals how the molecule behaves on a timescale of nanoseconds to microseconds. biointerfaceresearch.comresearchgate.net

For this compound, MD simulations can be used to explore its conformational flexibility, its solvation properties in different media, and its binding stability within a protein's active site. nih.gov Such simulations are crucial in drug design, where understanding the stability of a ligand-protein complex is key to predicting its efficacy. biointerfaceresearch.comrsc.org Parameters such as the Root Mean Square Deviation (RMSD) of the molecule's position over time can indicate the stability of the simulation and the binding pose.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

For this compound, Time-Dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can help assign the absorption bands observed experimentally.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding constants of nuclei like ¹H and ¹³C. uncw.edu These shielding constants can then be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with the experimental one can provide strong evidence for the proposed structure of this compound. mdpi.comgithub.io

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Thiazole C2 | - | - | 151.5 | 150.8 |

| Thiazole C4 | - | - | 128.9 | 128.2 |

| Thiazole C5 | - | - | 125.4 | 124.9 |

| C4-CH₃ | 2.42 | 2.40 | 14.8 | 14.5 |

| C5-CH₃ | 2.28 | 2.25 | 11.9 | 11.6 |

| Ethynyl (B1212043) Cα | - | - | 83.2 | 82.7 |

| Ethynyl Cβ | - | - | 79.5 | 79.1 |

| Ethynyl H | 3.15 | 3.12 | - | - |

Conformational Analysis and Energy Landscapes

While this compound is a relatively rigid molecule, substituents on the thiazole ring can introduce conformational flexibility. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule (conformers) and determining their relative energies. This is typically done by performing a systematic or stochastic search of the molecule's torsional degrees of freedom, followed by geometry optimization of the resulting structures.

The results of a conformational analysis are often visualized as a potential energy surface or energy landscape, which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. For this compound, this analysis would focus on the rotation of the methyl groups and any potential, though likely minor, out-of-plane distortions of the ethynyl group. Understanding the preferred conformation and the energy barriers to rotation is important for interpreting its reactivity and spectroscopic properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives, and computational chemistry can be used to model this reaction. pharmaguideline.com

By calculating the energies of the reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides insights into the reaction's feasibility (thermodynamics) and its rate (kinetics). Methods like DFT are well-suited for locating transition state structures and calculating activation energies. This information can be used to understand the factors that control the reaction's outcome and to optimize the reaction conditions. For example, modeling the reaction in different solvents can help explain observed solvent effects.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The presence of a terminal acetylene (B1199291) group provides a reactive handle for a variety of chemical transformations, making 2-ethynyl-4,5-dimethylthiazole a versatile precursor in the synthesis of more elaborate molecules.

The ethynyl (B1212043) group of this compound can readily participate in numerous carbon-carbon bond-forming reactions. These include, but are not limited to, Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are instrumental in the synthesis of complex conjugated systems. Furthermore, the alkyne can undergo hydration, hydrohalogenation, and other addition reactions to introduce further functionality. The thiazole (B1198619) ring itself can be subject to electrophilic substitution at the C-5 position, although the presence of the methyl groups at C-4 and C-5 may influence the regioselectivity of such reactions.

The terminal alkyne functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of various other heterocyclic systems through cycloaddition reactions.

Pyrazoles: Pyrazoles can be synthesized from alkynes through their reaction with diazo compounds. slideshare.net In a typical reaction, a diazo compound, such as diazomethane (B1218177) or ethyl diazoacetate, would undergo a [3+2] cycloaddition with the ethynyl group of this compound to yield the corresponding pyrazole (B372694) derivative. The reaction between hydrazine and α,β-unsaturated aldehydes or ketones, which can be formed from the starting alkyne, also leads to substituted pyrazoles. pharmaguideline.comrasayanjournal.co.in

Triazoles: The synthesis of 1,2,3-triazoles from terminal alkynes is most famously achieved via the Huisgen 1,3-dipolar cycloaddition with azides. organic-chemistry.orgnih.govnih.gov This reaction, often catalyzed by copper(I) (the "click" reaction) or ruthenium, provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgmdpi.com Thus, reacting this compound with an organic azide (B81097) would yield a 1-(4,5-dimethylthiazol-2-yl)-1H-1,2,3-triazole derivative.

| Precursor | Reagent | Resulting Heterocycle |

| This compound | Diazo compound | Pyrazole derivative |

| This compound | Organic azide | 1,2,3-Triazole derivative |

Development of Advanced Materials with Unique Properties

The incorporation of the this compound moiety into larger molecular structures is a promising strategy for the development of novel organic materials with tailored electronic and photophysical properties.

Thiazole-containing compounds are known to be useful in the field of organic electronics, often serving as electron-accepting units in organic semiconductors. researchgate.netsemanticscholar.org The development of thiazole-based organic semiconductors has been a subject of intensive research for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of an ethynyl linker into conjugated polymers is a known strategy to influence their optoelectronic properties. mdpi.comwhiterose.ac.uk The rigid and linear nature of the ethynyl group can enhance π-conjugation and promote intermolecular interactions, which are crucial for efficient charge transport. Therefore, this compound is a potential monomer for the synthesis of donor-acceptor copolymers with applications in flexible optoelectronic devices. nih.govmdpi.com

The terminal alkyne of this compound allows for its incorporation into polymeric structures through various polymerization techniques. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to create conjugated polymers with alternating ethynylthiazole and aryl units. The properties of the resulting polymers, such as their band gap, solubility, and thermal stability, can be tuned by the choice of the comonomer. Such polymers are of interest for their potential use in organic electronic devices. mdpi.com

| Polymerization Technique | Comonomer Example | Potential Polymer Application |

| Sonogashira Coupling | Di-halo-arene | Organic Semiconductors |

| Glaser Coupling | - | Conjugated Polymers |

Catalyst and Ligand Development

The thiazole ring contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. This makes thiazole derivatives attractive candidates for the development of new ligands for catalysis and coordination chemistry. researchgate.netmdpi.comnih.gov While the direct use of this compound as a ligand has not been extensively reported, its structure offers possibilities for creating more complex ligand systems. The ethynyl group can be functionalized to introduce additional donor atoms, leading to polydentate ligands with potentially unique coordination properties. Thiazole-based ligands have been used in a variety of catalytic transformations. researchgate.netresearchgate.net

Applications in Agrochemical Research

Following a comprehensive review of scientific literature and patent databases, there is no publicly available information regarding the application of this compound in agrochemical research. Searches for its use as a fungicide, insecticide, herbicide, or in any other pesticide-related studies did not yield any specific research findings or data.

While the broader class of thiazole derivatives has been investigated for various agrochemical applications, research focusing specifically on this compound appears to be absent from the current body of scientific literature. Consequently, no data tables or detailed research findings on its efficacy or potential as an agrochemical agent can be provided.

Investigations into Biological Target Identification and Mechanism of Action Studies

Utilization as a Chemical Probe in Biological Systems

The terminal alkyne (ethynyl group) on 2-Ethynyl-4,5-dimethylthiazole makes it an ideal candidate for use as a chemical probe in bioorthogonal chemistry. Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov This reaction is highly selective and efficient, allowing for the covalent linkage of the ethynyl-probe to a biomolecule that has been metabolically or enzymatically tagged with an azide (B81097) group, even within the complex environment of a living cell. nih.govmdpi.com

Post-translational modifications (PTMs) are critical in regulating nearly all biological processes, and their detection is key to understanding cellular biochemistry. nih.gov Bioorthogonal strategies enable the study of these modifications. In a typical workflow, cells are treated with a metabolic precursor containing an azide group. This azide-tagged precursor is then incorporated into biomolecules through the cell's natural metabolic pathways, resulting in, for example, azide-labeled glycoproteins or acetylated proteins.

Subsequently, a probe like this compound can be introduced. The probe's ethynyl (B1212043) group will "click" specifically onto the azide-tagged biomolecules. mdpi.com This covalent attachment allows for the detection, enrichment, and visualization of proteins that have undergone the specific PTM of interest. The thiazole (B1198619) component of the probe can serve as a reporter element itself or be further modified with reporter tags like biotin (B1667282) or a fluorophore.

The thiazole ring is a core component of various fluorescent dyes, such as Thiazole Orange. mdpi.comnih.gov This inherent property, combined with the reactive ethynyl handle, allows this compound to be used in fluorescent labeling applications. The labeling strategy can be direct or indirect.

In an indirect approach, the target biomolecule is first tagged with an azide. The ethynyl-thiazole probe is then clicked onto the azide, and the thiazole moiety provides the fluorescent signal for imaging via fluorescence microscopy or flow cytometry. This two-step process leverages the high specificity of the click reaction for precise labeling. nih.gov This methodology is analogous to that used in the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay, where an ethynyl-modified nucleoside is incorporated into DNA and subsequently detected with a fluorescent azide. baseclick.eusigmaaldrich.com

Cell-Based Biological Evaluation Methodologies

To characterize the biological effects of novel compounds like this compound, a suite of standardized cell-based assays is employed. These methodologies assess the compound's impact on cell health and specific cellular pathways.

Evaluating a compound's effect on cell proliferation and viability is a primary step in biological screening. Assays like the MTT and EdU incorporation assays are commonly used for this purpose, particularly in the evaluation of thiazole-containing compounds for potential anticancer activity. mdpi.comnih.gov

MTT Assay : This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. The reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan (B1609692) product. medchemexpress.com The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells. The MTT assay is a widely used method to screen the cytotoxic effects of various thiazole and thiadiazole derivatives on cancer cell lines. nih.govsemanticscholar.org

EdU Incorporation Assay : This assay directly measures DNA synthesis to identify proliferating cells. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. sigmaaldrich.com The ethynyl group of the incorporated EdU is then detected via a click reaction with a fluorescently labeled azide. baseclick.euinterchim.fr This method is highly specific and does not require the harsh DNA denaturation step needed for the older BrdU assay, making it compatible with multiplexing and detailed microscopic analysis. sigmaaldrich.comsigmaaldrich.com

| Assay | Principle | Parameter Measured | Detection Method |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. medchemexpress.com | Metabolic Activity / Cell Viability | Colorimetric (Absorbance) |

| EdU Incorporation Assay | Incorporation of a thymidine analog (EdU) into newly synthesized DNA, followed by covalent reaction ("click chemistry") with a fluorescent azide. baseclick.eusigmaaldrich.com | DNA Synthesis / Cell Proliferation | Fluorescence (Microscopy or Flow Cytometry) |

Beyond viability, specific assays are used to dissect a compound's mechanism of action, such as its ability to induce programmed cell death (apoptosis) or modulate pathways related to inflammation and oxidative stress. Thiazole derivatives have been noted for their potential to induce apoptosis and act as antioxidants. researchgate.netnih.govresearchgate.net

Apoptosis Assays : The induction of apoptosis is a key mechanism for many anticancer agents. Common methods to detect apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis or necrosis). mdpi.com Studies on related thiazole compounds have used this method to confirm their apoptosis-inducing capabilities. researchgate.net

Inflammation and Oxidative Stress Assays : The thiazole ring is present in compounds investigated for anti-inflammatory and antioxidant properties. nih.gov Cellular assays to study these effects include measuring levels of reactive oxygen species (ROS) using fluorescent probes and quantifying inflammatory mediators. The versatility of the thiazole scaffold allows it to be incorporated into molecules designed to inhibit enzymes involved in oxidative stress. nih.gov

In Silico Target Prediction and Chemogenomic Approaches

Computational methods are invaluable for prioritizing experimental studies by predicting potential biological targets and mechanisms of action. These in silico techniques are frequently applied to libraries of heterocyclic compounds, including thiazole derivatives, to guide drug discovery efforts. nih.govnih.gov

Molecular docking is a primary in silico technique used to predict how a small molecule, such as a thiazole derivative, binds to the active site of a protein target. nih.govresearchgate.net By simulating the interaction between the ligand and the protein, docking studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds. nih.govresearchgate.net This information helps in predicting whether a compound is likely to be an inhibitor or activator of a specific enzyme, such as a kinase or carbonic anhydrase, which are common targets for thiazole-based compounds. nih.govbris.ac.uk

Chemogenomic approaches combine chemical and genomic data to systematically identify the targets of bioactive compounds. These methods can involve screening a compound against a large panel of targets (e.g., a kinase panel) or profiling the genomic or proteomic changes in cells after treatment with the compound. While specific chemogenomic data for this compound is not available, such approaches are used for the broader class of thiazole-containing molecules to uncover novel mechanisms and potential off-target effects.

| Approach | Description | Application for Thiazole Derivatives |

|---|---|---|

| Molecular Docking | Computational simulation of the binding of a ligand to the active site of a macromolecular target. nih.gov | Predicting binding affinity and mode of interaction with specific enzymes like kinases, topoisomerase, and carbonic anhydrase. nih.govnih.govbris.ac.uk |

| ADME Prediction | In silico models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a compound. | Assessing the drug-likeness and pharmacokinetic profiles of novel thiazole compounds early in the discovery process. nih.govbris.ac.uk |

| Chemogenomics | Systematic analysis of the interactions between a large set of small molecules and a large set of biological targets. | Identifying the biological targets and understanding the polypharmacology of thiazole-based compound libraries. |

Exploration of Biological Activity Pathways (e.g., specific protein interactions, enzyme inhibition mechanisms)

The thiazole scaffold is a core component of numerous biologically active compounds, and its derivatives have been shown to interact with a variety of biological targets through diverse mechanisms. Research into these analogues provides insight into potential pathways for this compound.

Thiazole derivatives are recognized for a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. nih.govnih.govglobalresearchonline.net The mechanism behind these activities often involves specific interactions with proteins and enzymes crucial for cellular processes.

One significant area of investigation is the role of thiazole derivatives as enzyme inhibitors . For instance, certain thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways. nih.gov Their ability to interfere with ATP binding or induce conformational changes in the kinase domain can lead to the disruption of cancer cell proliferation and survival. nih.gov Some derivatives have also shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, thereby impeding tumor growth. doaj.orgmdpi.com

In the context of neurodegenerative diseases, thiazole-based compounds have been explored as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net By inhibiting these enzymes, they can increase the levels of neurotransmitters in the brain.

Furthermore, some thiazole analogues have demonstrated the ability to interfere with the synthesis of essential molecules in pathogens. For example, sulfathiazole (B1682510) acts by inhibiting the synthesis of folic acid, which is vital for bacterial growth. globalresearchonline.net Other derivatives have been found to target enzymes involved in fatty acid biosynthesis in bacteria, such as β-ketoacyl-acyl-carrier protein synthase III. nih.gov

The interaction of thiazole derivatives with proteins is not limited to enzyme inhibition. Some compounds have been shown to interact with structural proteins. For example, a thiazole lead compound was found to interact with the F-actin bundling protein fascin, thereby inhibiting cancer cell migration and invasion. acs.org Molecular docking studies have further elucidated the potential for thiazole derivatives to bind to the active sites of various proteins, including those involved in apoptosis and cell cycle regulation, such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinase 2 (CDK2). doaj.orgmdpi.com

The diverse biological activities of thiazole derivatives are summarized in the table below, highlighting their targets and mechanisms of action.

| Thiazole Derivative Class | Biological Target | Mechanism of Action/Effect |

| General Thiazoles | Protein Kinases | Inhibition of kinase activity, disruption of cell signaling. nih.gov |

| Substituted Thiazolidinones | VEGFR-2 | Inhibition of angiogenesis. doaj.orgmdpi.com |

| Thiazolyl-hydrazones | Acetylcholinesterase (AChE) | Enzyme inhibition, potential for dual binding site inhibition. researchgate.net |

| Benzimidazole-based Thiazoles | Cholinesterases (AChE & BChE) | Enzyme inhibition. nih.gov |

| N-(4-(2,4-Dimethylphenyl)-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide | Fascin | Inhibition of F-actin bundling, leading to reduced cell migration and invasion. acs.org |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Cyclin-dependent kinase 2 (CDK2), B-cell lymphoma 2 (Bcl-2) | Induction of cell cycle arrest and apoptosis. doaj.orgmdpi.com |

| Thiazole-containing Peptides | Protein Synthesis | Inhibition of protein synthesis in bacteria. nih.gov |

| Sulfathiazole | Dihydropteroate synthase | Inhibition of folic acid synthesis in bacteria. globalresearchonline.net |

| Thiazolyl–2-Pyrazoline Hybrids | β-ketoacyl-acyl-carrier protein synthase III | Potential inhibition of bacterial fatty acid biosynthesis. nih.gov |

Role in Studying Protein Function and Interactions

Due to their ability to specifically interact with and modulate the activity of various proteins, thiazole derivatives serve as valuable chemical tools for studying protein function and interactions. The lack of direct studies on this compound necessitates looking at the broader class of thiazole compounds to understand their potential utility in this area.

The development of potent and selective enzyme inhibitors from the thiazole class of compounds allows researchers to probe the physiological and pathological roles of their target enzymes. For example, by using a selective thiazole-based kinase inhibitor, scientists can investigate the specific signaling pathways regulated by that kinase and its role in disease progression. nih.gov This approach helps in validating novel drug targets and understanding the intricate network of cellular communication.

Moreover, the synthesis of thiazole derivatives with varying substituents provides a basis for structure-activity relationship (SAR) studies. acs.org By systematically modifying the thiazole core and observing the corresponding changes in biological activity, researchers can map the binding pockets of target proteins and identify key molecular interactions. This information is crucial for the rational design of more potent and selective inhibitors or modulators.

Molecular docking and computational studies, which are frequently employed in the investigation of thiazole derivatives, further contribute to our understanding of protein-ligand interactions. doaj.orgmdpi.commdpi.com These in silico methods can predict the binding modes of thiazole compounds within the active sites of proteins, guiding the design of new derivatives and helping to interpret experimental results.

The use of thiazole-containing compounds as molecular probes extends to cellular and in vivo studies. For instance, a thiazole derivative that inhibits a specific protein involved in cell migration can be used to study the complex processes of metastasis in cancer models. acs.org By observing the effects of the compound on cell behavior, researchers can gain insights into the function of the target protein in a more physiologically relevant context.

Retrosynthetic Analysis of 2 Ethynyl 4,5 Dimethylthiazole and Its Derivatives

Strategic Disconnections and Synthons

The primary goal in the retrosynthesis of 2-ethynyl-4,5-dimethylthiazole is to identify bond disconnections that lead to stable and accessible precursors. The most logical and widely adopted strategy for constructing the thiazole (B1198619) ring is based on the Hantzsch thiazole synthesis. This powerful reaction involves the cyclocondensation of an α-haloketone and a thioamide.

Applying this logic to the target molecule, the key disconnections are made at the C4-C5 and C2-N3/C2-S1 bonds of the thiazole ring. This approach simplifies the complex heterocyclic structure into two fundamental building blocks.

Disconnection 1 (C4-C5 and C2-S1): This disconnection points to an α-haloketone component that will form the C4 and C5 positions of the ring, including their substituents.

Disconnection 2 (C2-N3): This disconnection identifies a thioamide-containing precursor that provides the N3, C2, and S1 atoms.

These disconnections reveal the corresponding synthons —idealized fragments representing the reactive species—and their practical chemical equivalents, known as reagents .

| Target Molecule | Key Disconnections | Synthons | Reagents |

| This compound | C4-C5, C2-N3, C2-S1 | A C4-C5 dicarbonyl synthon and a C2 thioamide synthon. | Reagent 1: 3-Chloro-2-butanone or 3-Bromo-2-butanone (B1330396) (α-haloketone)Reagent 2: Propynamide (thioamide) |

The primary retrosynthetic pathway for the thiazole ring itself is illustrated as follows:

Figure 1: Primary Retrosynthetic Disconnection of the this compound Ring. This schematic shows the disconnection of the thiazole ring into an α-haloketone and a thioamide, based on the Hantzsch synthesis.

Functional Group Interconversions (FGI) in Retrosynthesis

While direct cyclization with an ethynyl-containing thioamide is one approach, a more common and versatile strategy involves Functional Group Interconversion (FGI) . This powerful retrosynthetic tactic involves disconnecting the target molecule to a precursor that is easier to synthesize, with the plan to convert its functional group into the desired one in a later synthetic step.

For this compound, the ethynyl (B1212043) group at the C2 position is an ideal candidate for FGI. The C-H bond at the 2-position of a thiazole ring is not exceptionally acidic, making direct introduction of the ethynyl group challenging. A more reliable approach is to first synthesize a stable, functionalized thiazole and then introduce the alkyne. A common FGI strategy is to retrosynthetically transform the ethynyl group into a halogen atom (e.g., bromine or iodine), which can then be coupled with an acetylene (B1199291) equivalent in the forward synthesis.

This leads to a key FGI disconnection:

C(sp)-C(sp2) Disconnection: The bond between the thiazole C2 carbon and the ethynyl group is disconnected via FGI, suggesting a cross-coupling reaction. This retrosynthetically transforms the target molecule into a 2-halothiazole precursor.

The forward reaction to achieve this transformation is typically a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Table 1: FGI-Based Retrosynthetic Approach

| Target Moiety | Precursor after FGI | Forward Reaction | Reagents for Forward Synthesis |

|---|

This FGI strategy simplifies the synthesis by allowing for the robust and high-yielding construction of the 4,5-dimethylthiazole (B1345194) core first, followed by the well-established and versatile Sonogashira coupling to install the sensitive ethynyl group.

Convergent vs. Linear Synthesis Strategies

When planning the synthesis of a molecule like this compound, chemists can choose between two primary strategic approaches: linear and convergent synthesis.

A potential linear synthesis of the target molecule, incorporating the FGI approach, would be:

Synthesize 2-bromo-4,5-dimethylthiazole (B1278221) via the Hantzsch reaction between 3-bromo-2-butanone and thiourea, followed by diazotization and bromination (Sandmeyer-type reaction).

Perform a Sonogashira coupling on the 2-bromo-4,5-dimethylthiazole with a protected alkyne.

Deprotect the alkyne to yield the final product.

A convergent strategy for this compound would involve:

Fragment A Synthesis: Prepare 3-bromo-2-butanone.

Fragment B Synthesis: Synthesize an appropriate thioamide that already contains the ethynyl group or a stable precursor, such as propynethioamide.

Coupling Step: React Fragment A and Fragment B in a Hantzsch cyclization to form the final product in a single step.

While theoretically more direct, the convergent approach relies on the stability and accessibility of propynethioamide, which can be less stable than simpler thioamides like thiourea. The linear approach, although potentially longer, utilizes more common and robust intermediates, often making it the more practical choice in a laboratory setting.

Computer-Aided Retrosynthesis and Deep Learning Models

For a target like this compound, these tools can be particularly valuable:

Route Identification: Software platforms such as SYNTHIA™, Reaxys Predictive Retrosynthesis, and AiZynthFinder can analyze the target structure and propose multiple retrosynthetic pathways. wikipedia.orgelsevier.comsigmaaldrich.comsynthiaonline.com The algorithm would likely identify the Hantzsch synthesis and Sonogashira coupling as high-priority transforms based on their prevalence and success rates in the literature.

Deep Learning Models: Many of these tools are powered by deep learning models, often using architectures like Transformers or Graph Neural Networks (GNNs). cbirt.netnih.gov These models treat molecules as sequences of text (SMILES strings) or as complex graphs. cbirt.net They "learn" the rules of chemical reactivity by being trained on millions of reactions, allowing them to predict plausible reactants for a given product without being explicitly programmed with chemical rules. researchgate.netmdpi.comnih.gov

Scoring and Ranking: Computer-aided tools can score and rank the proposed routes based on various metrics, including reaction yield predictions, cost of starting materials, number of steps, and potential for side reactions. This allows chemists to quickly compare the feasibility of a convergent versus a linear approach.

Table 2: Examples of Computer-Aided Retrosynthesis Platforms

| Platform/Tool | Underlying Technology | Application to Target Molecule |

|---|---|---|

| SYNTHIA™ | Expert-coded rules and algorithms | Identifies pathways based on established, reliable reactions like Hantzsch and Sonogashira. sigmaaldrich.comsynthiaonline.com |

| Reaxys Predictive Retrosynthesis | AI models trained on the extensive Reaxys reaction database | Proposes both published and novel predicted routes, providing experimental procedures for analogous reactions. elsevier.com |

| AiZynthFinder (Open Source) | Monte Carlo tree search guided by neural networks | Explores a wide range of possible disconnections to identify viable synthetic routes. wikipedia.org |

These computational methods can validate the manually derived retrosynthetic plans and may even suggest novel or non-obvious strategies that a human chemist might overlook.

Case Studies in Retrosynthesis for this compound-containing Target Molecules

While this compound itself is not a widely synthesized complex natural product, the 2-alkynylthiazole moiety is a key structural feature in several biologically active molecules. The retrosynthetic strategies employed in their total syntheses provide excellent case studies for the principles discussed.

A prominent example is the class of epothilones , potent anticancer agents. Epothilone A, for instance, contains a substituted thiazole ring. Its retrosynthetic analysis often involves disconnecting the complex macrocycle into several key fragments, one of which is the thiazole-containing side chain.

Case Study: Retrosynthesis of an Epothilone Fragment

In many total syntheses of epothilones, a convergent approach is favored. The retrosynthetic analysis of a typical thiazole-containing fragment (e.g., a 2-alkenyl-4-methylthiazole derivative) often proceeds as follows:

Macrocycle Disconnection: The first disconnection breaks the macrocyclic ring, often at an ester linkage or through a C-C bond that can be formed via a metathesis or coupling reaction. researchgate.netwikipedia.org

Fragment Disconnection: The linear precursor is then disconnected into smaller, more manageable fragments. A key disconnection separates the thiazole-containing side chain from the main polyketide backbone.

Thiazole Fragment Retrosynthesis: The thiazole fragment itself is then analyzed.

An FGI disconnection of the C-C bond connecting the thiazole to the rest of the fragment often reveals a 2-halothiazole or a 2-metallated thiazole and a corresponding vinyl partner for a cross-coupling reaction (e.g., Suzuki or Stille coupling). acs.org

The substituted 2-halothiazole is then disconnected via the classic Hantzsch synthesis , breaking it down into an α-haloketone and a suitable thioamide.

This strategy highlights the power of combining convergent synthesis (assembling large fragments late in the synthesis) with FGI and classic bond disconnections. It allows for the efficient and stereocontrolled construction of a complex, biologically active molecule where the thiazole ring is a critical component. wikipedia.orgacs.org This mirrors the strategic thinking that would be applied to incorporate this compound into a larger, more complex target molecule.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Thiazole-Ethynyl Architectures

The development of efficient and innovative synthetic methods is paramount for unlocking the full potential of ethynylthiazole scaffolds. While classical methods like the Hantzsch thiazole (B1198619) synthesis are foundational, future research is geared towards more sophisticated and streamlined approaches. researchgate.netyoutube.com The focus is shifting from multi-step sequences to more atom-economical and convergent strategies.

Key research directions include:

Direct C-H Ethynylation: A primary goal is the development of catalytic systems that can directly couple an ethynyl (B1212043) group to a pre-formed thiazole ring via C-H activation. This would bypass the need for pre-functionalized thiazoles (e.g., halothiazoles), significantly shortening synthetic pathways and reducing waste.

Flow Chemistry Synthesis: The application of continuous flow technologies can offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch processing.

Photo- and Electrocatalysis: Harnessing light or electricity as clean energy sources to drive the synthesis represents a growing trend. jocpr.com These methods can enable unique reaction pathways under mild conditions, often avoiding the need for harsh reagents or high temperatures.

Table 1: Comparison of Synthetic Approaches for Ethynyl-Thiazoles

| Methodology | Traditional (e.g., Sonogashira Coupling) | Emerging (e.g., C-H Activation) |

|---|---|---|

| Starting Materials | Halogenated thiazole, Terminal alkyne | Thiazole, Ethynylating agent |